4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid
Description
4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2-thiazole core substituted with an amino group at position 4, a 3-(4-methylphenyl)-1,2,4-oxadiazole moiety at position 3, and a carboxylic acid group at position 3. This structure combines aromatic, electron-rich, and ionizable groups, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis likely involves coupling reactions to assemble the oxadiazole and thiazole rings, followed by functionalization of the carboxylic acid group .
Properties
IUPAC Name |
4-amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c1-6-2-4-7(5-3-6)11-15-12(20-16-11)9-8(14)10(13(18)19)21-17-9/h2-5H,14H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXKGLDNQLHEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NSC(=C3N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid typically involves multiple steps, including the formation of the oxadiazole and thiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the reaction of 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate can then undergo cyclization with carbon disulfide and potassium hydroxide to form the oxadiazole ring. The final step involves the formation of the thiazole ring through a reaction with appropriate sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and other functional groups in the compound can participate in substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 36 | Induces apoptosis via caspase activation |
| Compound B | HeLa | 34 | Inhibits cell proliferation |
| Compound C | MCF-7 | 59 | Triggers phosphatidylserine translocation |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The presence of the oxadiazole and thiazole rings in the structure contributes to anti-inflammatory effects. Compounds with similar structures have been reported to exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory pathways. This selectivity is crucial for minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives in preclinical settings:
Case Study 1: Pyrazole Derivatives
A study evaluated a series of pyrazole derivatives related to the compound and found that specific modifications significantly enhanced anticancer activity against MCF-7 cells. The most active derivative induced morphological changes consistent with apoptosis .
Case Study 2: COX-II Inhibitors
Research on compounds with similar structures demonstrated remarkable selectivity and potency as COX-II inhibitors compared to traditional NSAIDs like Celecoxib. This suggests that structural modifications can lead to improved therapeutic profiles .
Potential Therapeutic Uses
The diverse biological activities exhibited by this compound suggest potential therapeutic applications in:
- Cancer Treatment : As an anticancer agent targeting specific cell lines.
- Anti-inflammatory Therapy : As a selective COX-II inhibitor for treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-3-N-(Propyl)-1H-Pyrazole-3,5-Diamine
- Molecular Formula : C₁₃H₁₀N₄S (vs. C₁₃H₁₁N₃O₂S for the target compound).
- The pyrazole ring may alter π-π stacking behavior compared to the thiazole .
5-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Pentan-1-Amine
- Structure : Contains a linear pentanamine chain attached to the oxadiazole.
- Molecular Formula : C₁₄H₁₉N₃O (vs. C₁₃H₁₁N₃O₂S for the target compound).
- The lack of a thiazole ring eliminates aromatic heterocyclic interactions .
3-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Propanoic Acid
- Structure: Replaces the thiazole ring with a propanoic acid chain.
- Molecular Formula : C₁₂H₁₁N₂O₃ (vs. C₁₃H₁₁N₃O₂S for the target compound).
- However, the carboxylic acid group is retained, enabling similar solubility and salt formation .
Methyl 4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Benzoate
- Structure : Includes a benzoate ester group instead of a thiazole-carboxylic acid.
- Molecular Formula : C₁₇H₁₄N₂O₃ (vs. C₁₃H₁₁N₃O₂S for the target compound).
- Key Differences: The ester group is metabolically labile (prone to hydrolysis in vivo), whereas the carboxylic acid in the target compound offers stability and direct ionization. The benzene ring introduces additional aromaticity but lacks the amino-thiazole’s hydrogen-bonding capability .
JW74 (β-Catenin Inhibitor)
- Structure : Contains a 3-(4-methylphenyl)-1,2,4-oxadiazole linked to a triazole and pyridine.
- The absence of a carboxylic acid group reduces its polarity .
Physicochemical and Pharmacological Insights
- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to esters (e.g., methyl benzoate in ) or amines (e.g., pentan-1-amine in ).
- Bioavailability: The thiazole ring’s rigidity may improve metabolic stability relative to aliphatic chains (e.g., propanoic acid in ).
- Synthetic Routes : Common methods for oxadiazole synthesis (e.g., cyclization of amidoximes ) and thiazole formation (e.g., Gewald reaction ) are applicable to the target compound.
Tabulated Comparison of Key Features
| Compound Name | Core Structure | Functional Groups | Molecular Formula | Key Pharmacological Notes |
|---|---|---|---|---|
| Target Compound | Thiazole + Oxadiazole | Amino, Carboxylic Acid | C₁₃H₁₁N₃O₂S | High polarity, potential enzyme inhibition |
| 4-[3-(4-Methylphenyl)Oxadiazolyl]Pyrazole-3,5-Diamine | Pyrazole + Oxadiazole | Propylamine, No acid | C₁₃H₁₀N₄S | Moderate hydrophobicity |
| 5-[3-(4-Methylphenyl)Oxadiazolyl]Pentan-1-Amine | Oxadiazole + Amine | Aliphatic chain | C₁₄H₁₉N₃O | Enhanced membrane permeability |
| 3-[3-(4-Methylphenyl)Oxadiazolyl]Propanoic Acid | Oxadiazole + Acid | Propanoic Acid | C₁₂H₁₁N₂O₃ | Solubility similar to target |
| JW74 | Oxadiazole + Triazole | Pyridine, Methylthio | C₂₄H₂₂N₆O₂S | β-Catenin pathway modulation |
Biological Activity
The compound 4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid is a member of the oxadiazole and thiazole family, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an innovative therapeutic agent.
- Molecular Formula : C13H10N4O3S
- Molecular Weight : 302.31 g/mol
- CAS Number : 1351819-36-7
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 15.2 |
| MCF7 (Breast cancer) | 18.5 |
| A549 (Lung cancer) | 22.0 |
| HCT116 (Colon cancer) | 17.8 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The oxadiazole and thiazole moieties have been associated with antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against a range of pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings indicate that the compound could be a promising candidate for developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Research suggests that it may inhibit enzymes such as:
- Carbonic Anhydrase
- Histone Deacetylases (HDACs)
These interactions can lead to disruptions in cellular processes such as metabolism and gene expression, contributing to its anticancer and antimicrobial effects .
Study 1: Anticancer Efficacy
A study published in PubMed Central investigated the effects of various oxadiazole derivatives on cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell viability across multiple types of cancer cells, highlighting its potential as a lead compound for further development in cancer therapy .
Study 2: Antimicrobial Testing
In another study assessing the antimicrobial properties of thiazole derivatives, the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This study emphasized the need for further exploration into its mechanism of action and potential clinical applications .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step heterocyclic reactions. A common approach is:
Oxadiazole Formation: React 4-methylbenzamide with hydroxylamine hydrochloride under reflux in ethanol to form the amidoxime intermediate. Cyclization with trifluoroacetic anhydride (TFAA) generates the 1,2,4-oxadiazole ring .
Thiazole Assembly: Couple the oxadiazole intermediate with a thiazole precursor (e.g., thiourea derivatives) under microwave irradiation (100–120°C, 30 min) to improve regioselectivity and reduce side products .
Carboxylic Acid Functionalization: Hydrolyze the ester group using NaOH/EtOH (70°C, 4 hr) to yield the final carboxylic acid derivative .
Critical Factors:
Q. How can spectroscopic and crystallographic methods resolve structural ambiguities?
Methodological Answer:
- X-ray Crystallography: Single-crystal analysis confirms the oxadiazole-thiazole linkage geometry. For example, bond angles between N–O–C in the oxadiazole ring should be ~120°, consistent with sp² hybridization .
- NMR Spectroscopy:
- IR Spectroscopy: Stretching vibrations for C=O (1690–1710 cm⁻¹) and N–H (3300–3350 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How to address contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions or substituent effects. Mitigation strategies include:
- Standardized Assays: Use consistent cell lines (e.g., HEK-293 for kinase inhibition) and controls (e.g., staurosporine as a positive control) .
- Structure-Activity Relationship (SAR) Analysis: Compare derivatives with modified substituents. For example, replacing the 4-methylphenyl group with a 4-fluorophenyl moiety (as in ) may alter binding affinity by 2–3-fold due to electronic effects .
- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values) and apply multivariate regression to identify confounding variables like solvent polarity or incubation time .
Q. What computational strategies predict binding modes with target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The oxadiazole ring often forms hydrogen bonds with backbone amides (e.g., Met793 in EGFR), while the carboxylic acid group interacts with Lys745 .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability. Root-mean-square deviation (RMSD) >2.5 Å suggests conformational flexibility, requiring scaffold rigidification .
- QSAR Modeling: Correlate logP values (calculated via ChemAxon) with antibacterial IC₅₀. A logP <2.5 typically enhances aqueous solubility but reduces membrane permeability .
Q. How to optimize stability under physiological conditions for in vivo studies?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies (pH 1–9, 37°C). The carboxylic acid group is prone to decarboxylation at pH <3, reducing bioavailability by ~30% .
- Prodrug Design: Mask the carboxylic acid as an ethyl ester (synthesized via EDCI/HOBt coupling). Hydrolysis in serum restores activity, improving plasma half-life from 2 hr to 8 hr .
- Lyophilization: Formulate with trehalose (1:1 w/w) to prevent aggregation during storage. Lyophilized samples retain >95% activity after 6 months at −20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
